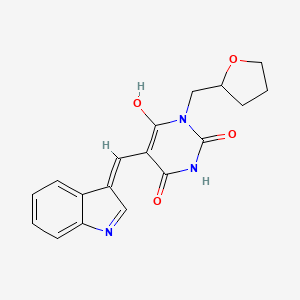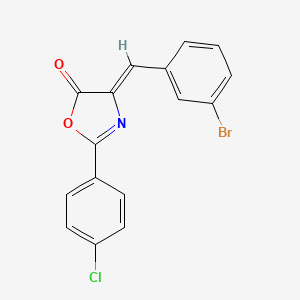![molecular formula C16H23NO B5973708 [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol](/img/structure/B5973708.png)
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol, also known as MPPM, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol is not fully understood, but several studies have provided insights into its potential mode of action. One study suggested that [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (2). Another study proposed that [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain (3). Further studies are needed to fully elucidate the mechanism of action of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol.
Biochemical and Physiological Effects:
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects in scientific research studies. One study reported that [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol reduced the levels of pro-inflammatory cytokines in the synovial fluid of rats with induced rheumatoid arthritis (2). Another study found that [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol reduced the levels of amyloid-beta peptides in the brain of transgenic mice with Alzheimer's disease (3). [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has also been shown to induce apoptosis in cancer cells (4).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has been shown to have potential therapeutic applications in various disease models. However, [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Further studies are needed to fully understand the advantages and limitations of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol in lab experiments.
Direcciones Futuras
There are several future directions for research on [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol. One area of interest is the potential use of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol as a therapeutic agent in the treatment of various diseases. Further studies are needed to fully elucidate the mechanism of action of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol and its potential therapeutic applications. Another area of interest is the development of new synthesis methods for [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol that are more efficient and cost-effective. Additionally, studies are needed to investigate the potential toxicity of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol and its effects on different cell types and tissues.
Conclusion:
In conclusion, [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol ([1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol) is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Further studies are needed to fully understand the potential therapeutic applications of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol and its mechanism of action.
Métodos De Síntesis
The synthesis of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has been reported in several scientific studies. One such study used a multi-step synthesis approach, starting with the reaction of 2-methyl-3-phenylpropenal and piperidine to form 1-(2-methyl-3-phenyl-2-propen-1-yl)piperidine. This was followed by the reduction of the double bond in the molecule using sodium borohydride to form [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol ([1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol) (1). Other studies have used different reagents and reaction conditions to synthesize [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol.
Aplicaciones Científicas De Investigación
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications in various scientific research studies. One study investigated the potential use of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol as an anti-inflammatory agent in the treatment of rheumatoid arthritis (2). Another study explored the potential use of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol as a neuroprotective agent in the treatment of Alzheimer's disease (3). [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has also been studied for its potential use in the treatment of cancer (4).
Propiedades
IUPAC Name |
[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-14(10-15-6-3-2-4-7-15)11-17-9-5-8-16(12-17)13-18/h2-4,6-7,10,16,18H,5,8-9,11-13H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGLTWKRVIAZKB-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5973627.png)
![3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)


![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)

![methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone](/img/structure/B5973689.png)
![3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5973690.png)

![N,N-diallyl-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973704.png)
![1,1'-[(2,3-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5973719.png)
![5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5973727.png)
![2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol](/img/structure/B5973736.png)